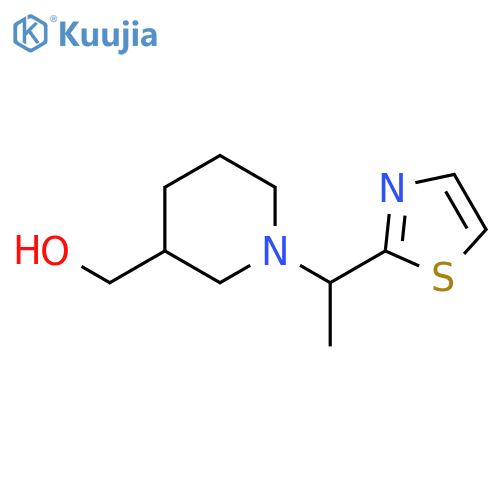Cas no 1065484-60-7 ((1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol)

1065484-60-7 structure
商品名:(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol
- {1-[1-(1,3-Thiazol-2-yl)ethyl]-3-piperidinyl}methanol
- [1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]methanol
- DB-290371
- AKOS015941575
- DTXSID601253319
- 1-[1-(2-Thiazolyl)ethyl]-3-piperidinemethanol
- [1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-Methanol C11H18N2OS, MW: 226.34
- 1065484-60-7
- [1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-methanol
-
- MDL: MFCD10698938
- インチ: InChI=1S/C11H18N2OS/c1-9(11-12-4-6-15-11)13-5-2-3-10(7-13)8-14/h4,6,9-10,14H,2-3,5,7-8H2,1H3
- InChIKey: VLGMOLAFUBVKKH-UHFFFAOYSA-N
- ほほえんだ: CC(C1=NC=CS1)N2CCCC(C2)CO
計算された属性
- せいみつぶんしりょう: 226.11398438g/mol
- どういたいしつりょう: 226.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.164
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006631-250mg |
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol |
1065484-60-7 | 95% | 250mg |
$428.00 | 2023-09-04 | |
| Chemenu | CM179796-1g |
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol |
1065484-60-7 | 95% | 1g |
$1000 | 2021-08-05 | |
| Chemenu | CM179796-1g |
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol |
1065484-60-7 | 95% | 1g |
$1081 | 2023-02-19 | |
| Fluorochem | 089524-500mg |
1-(1-Thiazol-2-yl-ethyl)-piperidin-3-yl]-methanol |
1065484-60-7 | 95% | 500mg |
£534.00 | 2022-03-01 | |
| Alichem | A129006631-1g |
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol |
1065484-60-7 | 95% | 1g |
$1122.45 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756158-1g |
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol |
1065484-60-7 | 95% | 1g |
¥9937.00 | 2024-08-09 |
(1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
1065484-60-7 ((1-(1-(Thiazol-2-yl)ethyl)piperidin-3-yl)methanol) 関連製品
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
